

# In-Depth Technical Guide: Solubility of Sulfachloropyridazine Sodium Salt

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## Compound of Interest

Compound Name: *Sulfachloropyridazine (sodium)*

Cat. No.: *B7818969*

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This technical guide provides a comprehensive overview of the solubility characteristics of sulfachloropyridazine sodium salt, a sulfonamide antibiotic widely used in veterinary medicine. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, pharmacokinetic studies, and ensuring optimal therapeutic efficacy. This document compiles available solubility data, details standard experimental protocols for solubility determination, and outlines the compound's mechanism of action.

## Core Properties of Sulfachloropyridazine Sodium

Sulfachloropyridazine sodium is the sodium salt of sulfachloropyridazine, a synthetic antimicrobial agent. The salt form generally enhances the aqueous solubility of the parent compound. It appears as a white to light yellow crystalline powder.

- Chemical Name: 4-amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide, monosodium salt
- CAS Number: 23282-55-5
- Molecular Formula:  $C_{10}H_8ClN_4NaO_2S$
- Molecular Weight: 306.70 g/mol

## Solubility Profile of Sulfachloropyridazine Sodium

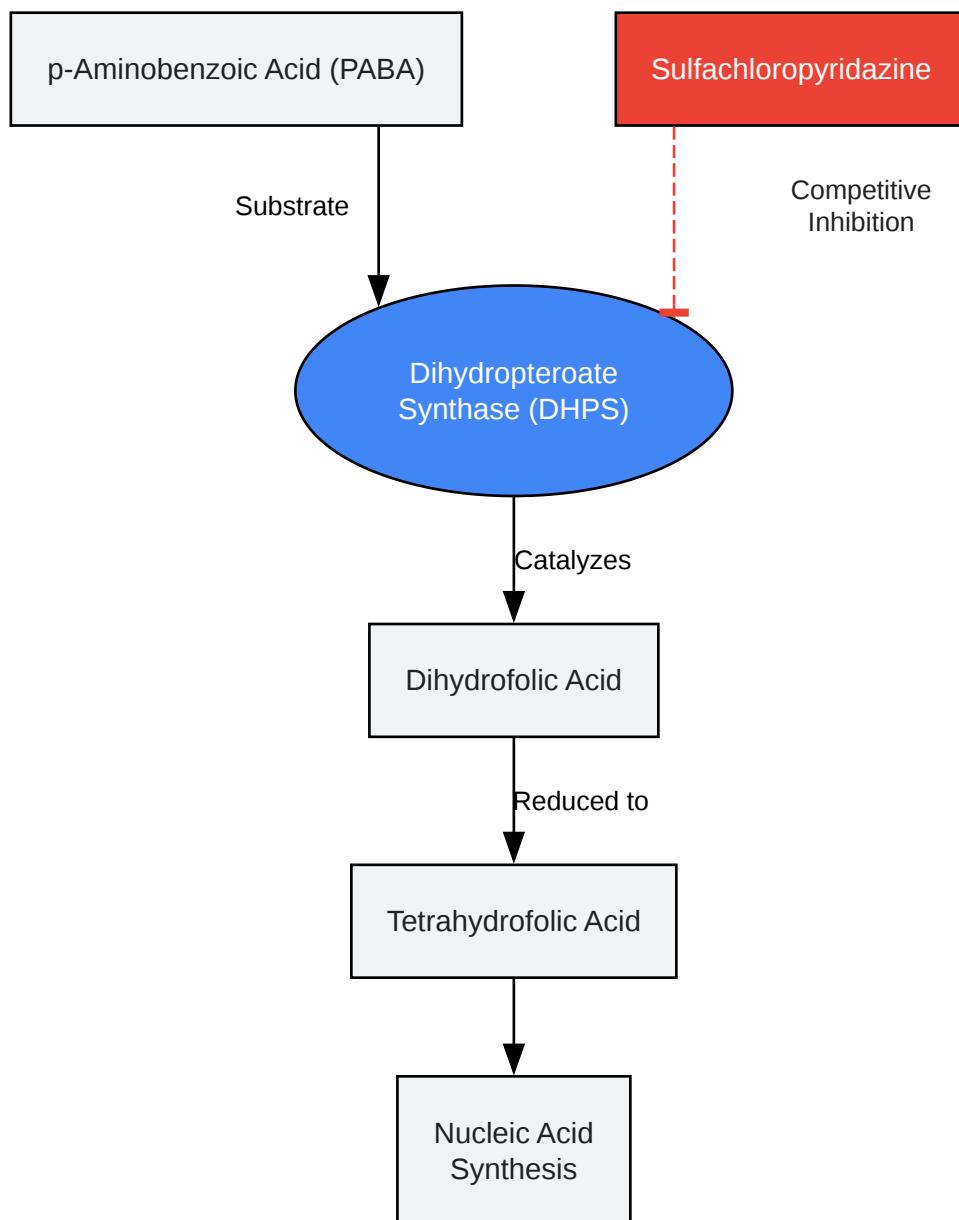
The solubility of sulfachloropyridazine sodium is a key parameter influencing its absorption and bioavailability. While extensive quantitative data across a wide range of solvents and temperatures is not readily available in the public domain, the following table summarizes the existing information.

Solvent	Temperature	Solubility	Data Type
Water	Not Specified	Highly Soluble / Soluble	Qualitative
Ethanol	Not Specified	Highly Soluble / Slightly Soluble	Qualitative
Methanol	Not Specified	Slightly Soluble	Qualitative
Dimethyl Sulfoxide (DMSO)	Not Specified	1 mg/mL / Slightly Soluble	Quantitative / Qualitative
Dimethylformamide (DMF)	Not Specified	1 mg/mL	Quantitative
Phosphate-Buffered Saline (PBS) pH 7.2	Not Specified	1 mg/mL	Quantitative

Note: The qualitative descriptions "Highly Soluble" and "Slightly Soluble" are based on descriptive terms found in technical data sheets. The conflicting descriptions for ethanol may reflect differences in experimental conditions or grades of the substance. The quantitative data lacks specific temperature information, which is a critical parameter for solubility. Further internal studies are recommended to establish a comprehensive solubility profile.

## Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfachloropyridazine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfachloropyridazine sodium effectively halts bacterial growth and replication.<sup>[1]</sup>



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Sulfonamide Mechanism of Action

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure based on established methodologies.

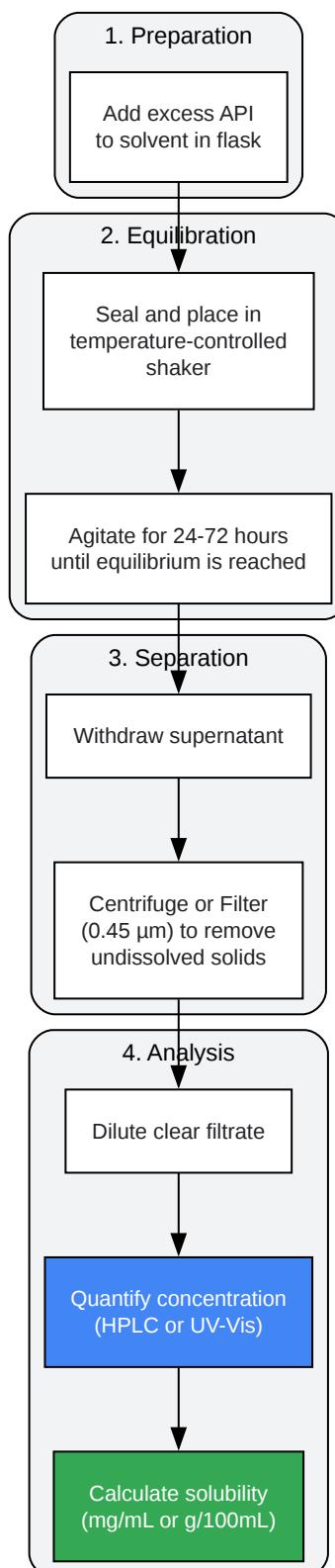
## 1. Materials and Equipment:

- Sulfachloropyridazine sodium salt (API)
- Selected solvents (e.g., purified water, ethanol, methanol, buffer solutions)
- Glass flasks or vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm pore size)
- Analytical balance
- Calibrated pH meter
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

## 2. Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of sulfachloropyridazine sodium to a series of flasks, each containing a known volume of the desired solvent. The excess solid should be visually apparent.
  - Tightly seal the flasks to prevent solvent evaporation.
  - Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
  - Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
- Sample Separation:

- After the equilibration period, remove the flasks from the shaker and allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant.
- Separate the dissolved API from any remaining solid particles. This can be achieved by either:
  - Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
  - Filtration: Pass the sample through a syringe filter. Ensure the filter material does not adsorb the compound.
- Analysis:
  - Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
  - Quantify the concentration of sulfachloropyridazine sodium in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
  - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation:
  - Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
  - Express the solubility in appropriate units, such as mg/mL or g/100mL.
  - The experiment should be performed in triplicate to ensure the reproducibility of the results.

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### Shake-Flask Solubility Workflow

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## References

- 1. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]
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